molecular formula C14H15N3O B13853812 2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine

2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine

Cat. No.: B13853812
M. Wt: 241.29 g/mol
InChI Key: MACCQUHSIXRXPI-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine is a heterocyclic compound that features both azetidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine can be achieved through several synthetic routes. One common method involves the coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway. This reaction is typically catalyzed by Rhodium (III) and proceeds under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-3-phenylpyrazine: Lacks the methoxy group, which can affect its reactivity and applications.

    2-(Azetidin-3-yl)-3-(4-hydroxyphenyl)pyrazine: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness

2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine is unique due to the presence of both azetidine and pyrazine rings, as well as the methoxy group on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C14H15N3O/c1-18-12-4-2-10(3-5-12)13-14(11-8-15-9-11)17-7-6-16-13/h2-7,11,15H,8-9H2,1H3

InChI Key

MACCQUHSIXRXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN=C2C3CNC3

Origin of Product

United States

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